molecular formula C7H5BrN2O4 B13097990 2-(Bromomethyl)-1,3-dinitrobenzene CAS No. 93213-74-2

2-(Bromomethyl)-1,3-dinitrobenzene

Cat. No.: B13097990
CAS No.: 93213-74-2
M. Wt: 261.03 g/mol
InChI Key: RPOOJGRJKDZPRA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dinitrobenzene is a versatile aromatic compound of significant interest in synthetic organic chemistry. It serves as a valuable multifunctional building block for researchers, particularly in the development of novel pharmaceutical candidates and complex chemical entities. The molecule features two key reactive sites: a benzyl bromine, which is an excellent leaving group for nucleophilic substitution reactions (such as SN2), and two strongly electron-withdrawing nitro groups in the meta position, which profoundly influence the electronics of the benzene ring and can be further reduced to amines. While specific data for this compound is limited, research on closely related analogues provides strong insight into its utility. Notably, the 3,5-dinitrobenzyl pharmacophore is a recognized structure in medicinal chemistry research. Studies have shown that compounds featuring this group can exhibit potent antimycobacterial activity, though the activity is highly dependent on reductive activation within the target organism . This suggests this compound could be a key intermediate in the synthesis of potential anti-tuberculosis agents or other bioactive molecules requiring this specific aromatic system. As a reagent, its primary value lies in its application as a synthetic intermediate. The bromomethyl group allows for easy functionalization by creating carbon-sulfur or carbon-nitrogen bonds, enabling the attachment of complex side chains. The meta-directing nature of the nitro groups also makes the ring susceptible to specific electrophilic aromatic substitution patterns. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93213-74-2

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(bromomethyl)-1,3-dinitrobenzene

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H,4H2

InChI Key

RPOOJGRJKDZPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 1,3 Dinitrobenzene

Precursor Synthesis and Nitration Strategies

The key precursor for the synthesis of 2-(bromomethyl)-1,3-dinitrobenzene is 2-methyl-1,3-dinitrobenzene, more commonly known as 2,6-dinitrotoluene (B127279). The formation of this precursor is achieved through the direct nitration of toluene (B28343) or substituted toluene derivatives.

The synthesis of 2,6-dinitrotoluene is typically accomplished through the nitration of toluene. This process involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitration of p-nitrotoluene can also be a viable route, often employing a mixture of fuming nitric acid and sulfuric acid to introduce the second nitro group. The reaction conditions, such as temperature and the ratio of acids, are critical in determining the isomeric distribution of the dinitrotoluene products.

The formation of a dinitrobenzene ring from a substituted precursor like toluene is governed by the principles of electrophilic aromatic substitution. The methyl group of toluene is an activating, ortho-, para-directing group. The first nitration of toluene primarily yields ortho- and para-nitrotoluene. The introduction of the first nitro group, which is a deactivating meta-directing group, influences the position of the second nitration.

For the formation of 2,6-dinitrotoluene, the nitration of either toluene or p-nitrotoluene is carefully controlled. In the case of p-nitrotoluene, the existing nitro group directs the incoming nitronium ion to the positions meta to it, which are ortho to the methyl group. This regioselectivity is a key principle in obtaining the desired 2,6-dinitro isomer.

Benzylic Bromination Techniques

Once the 2,6-dinitrotoluene precursor is obtained, the next critical step is the selective bromination of the benzylic methyl group. This transformation is typically achieved through radical bromination.

A widely employed method for the benzylic bromination of 2,6-dinitrotoluene is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator. NBS is a convenient and selective source of bromine for radical reactions. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator radical then abstracts a hydrogen atom from the benzylic position of 2,6-dinitrotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the radical chain reaction. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to minimize side reactions.

While radical bromination with NBS is common, research has also explored catalytic approaches to enhance the regioselectivity of the bromination. These methods often aim to avoid the use of stoichiometric brominating agents and harsh reaction conditions. For instance, some catalytic systems may involve the use of a catalyst that can selectively activate the benzylic C-H bond towards bromination. These approaches are an area of ongoing research to develop more efficient and environmentally benign synthetic routes.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of an inert atmosphere.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, which can facilitate the radical chain mechanism. Temperature control is critical; the reaction needs to be heated to initiate the radical initiator, but excessive temperatures can lead to undesired side reactions and decomposition of the product. An inert atmosphere, such as nitrogen or argon, is often employed to prevent the interference of oxygen, which can act as a radical scavenger and inhibit the desired reaction.

ParameterConditionRationale
Solvent Carbon Tetrachloride, CyclohexaneNon-polar solvents that facilitate radical reactions.
Temperature 50-80 °CTo initiate the radical initiator without causing product decomposition.
Atmosphere Inert (Nitrogen, Argon)To prevent oxygen from inhibiting the radical chain reaction.
Initiator AIBN, Benzoyl PeroxideTo start the radical chain reaction for bromination.

By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields, often in the range of 70-80%, with the formation of the dibrominated product being a potential side product that needs to be minimized.

Alternative Synthetic Routes to the this compound Scaffold

Alternative methodologies for the synthesis of this compound focus on greener and safer reaction conditions, moving away from traditional brominating agents like molecular bromine, which pose significant handling and environmental risks. nih.gov

One such promising alternative is the photocatalytic oxidative bromination. This method utilizes a combination of an oxidant, such as hydrogen peroxide (H₂O₂), and a bromine source, like hydrobromic acid (HBr), under light irradiation. nih.govresearchgate.net This system generates bromine in situ, minimizing the hazards associated with the storage and transport of elemental bromine. nih.gov The reaction proceeds via a radical mechanism, similar to the traditional methods, but with more environmentally benign reagents and byproducts, with water being the primary byproduct. nih.gov

This approach has been successfully applied to the benzylic bromination of other deactivated toluene derivatives, such as 2,6-dichlorotoluene, suggesting its potential applicability for the synthesis of this compound. nih.govresearchgate.net The use of microchannel reactors for such photocatalytic processes can further enhance safety and efficiency by providing better light penetration and precise control over reaction parameters. nih.gov

A general scheme for this alternative route is presented below:

Scheme 2: Alternative Synthesis via Photocatalytic Oxidative Bromination

2,6-Dinitrotoluene reacts with Hydrobromic acid (HBr) and Hydrogen peroxide (H₂O₂) under light irradiation (hν) to produce this compound and water.

The following table summarizes the optimized conditions for the photocatalytic oxidative bromination of a structurally similar compound, 2,6-dichlorotoluene.

Table 2: Conditions for Photocatalytic Oxidative Benzylic Bromination of 2,6-Dichlorotoluene nih.gov
Starting MaterialReagentsConditionsConversionYield
2,6-DichlorotolueneHydrobromic acid (HBr), Hydrogen peroxide (H₂O₂)Microchannel reactor, 70°C, 5.88 min residence time, 87 W blue light irradiation98.1%91.4%

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 1,3 Dinitrobenzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The benzylic bromide in 2-(bromomethyl)-1,3-dinitrobenzene is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The general mechanism for these reactions is a nucleophilic aromatic substitution (SNAr), which proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. libretexts.org The presence of two nitro groups in the ortho and para positions relative to the bromomethyl group significantly activates the aryl halide towards nucleophilic attack. libretexts.org

Table 1: Examples of Reactions with Amine Nucleophiles

Amine NucleophileProduct
DimethylamineN-(2,4-Dinitrobenzyl)dimethylamine
n-ButylamineN-(2,4-Dinitrobenzyl)-n-butylamine
CyclohexylamineN-Cyclohexyl-N-(2,4-dinitrobenzyl)amine

Thiol nucleophiles, including thiols and thiolate anions, are effective reagents for displacing the bromide ion from this compound. These reactions lead to the formation of 2,4-dinitrobenzyl thioethers. The high nucleophilicity of sulfur-based compounds ensures that these reactions generally proceed with high efficiency. The reactivity of related dinitrobenzene compounds with various nucleophiles, including those containing sulfur, has been documented. researchgate.net

Beyond nitrogen and sulfur nucleophiles, the bromomethyl group can react with a variety of other nucleophiles to form a diverse range of carbon-heteroatom bonds. For example, reaction with alkoxides or hydroxides can yield ethers and alcohols, respectively. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with sodium methoxide (B1231860) in methanol (B129727) is a known method to produce 2,4-dinitrophenyl methyl ether. semanticscholar.org Similarly, reactions with other nucleophiles can be employed to introduce different functionalities.

Table 2: Examples of Carbon-Heteroatom Bond Formation

NucleophileProduct Class
Methoxide (CH₃O⁻)Ether
Azide (N₃⁻)Azide
Cyanide (CN⁻)Nitrile

Reduction Reactions of Nitro Groups

The two nitro groups on the benzene (B151609) ring of this compound can be reduced to the corresponding amino groups. This transformation is a pivotal step in the synthesis of various derivatives, as it converts the electron-withdrawing nitro groups into electron-donating amino groups, thereby altering the chemical properties of the aromatic ring. The reduction can be achieved through several methods, including catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel on a solid support like carbon or alumina. Selective reduction of one nitro group in the presence of another is a significant challenge in dinitrobenzene hydrogenation. mdpi.com However, specialized catalyst systems, such as Ru-SnOₓ/Al₂O₃, have been developed to achieve high selectivity in the partial hydrogenation of m-dinitrobenzene to m-nitroaniline. mdpi.com The reaction conditions, such as temperature, pressure, and solvent, can be optimized to control the extent of reduction. mdpi.comexaly.com

Table 3: Catalytic Hydrogenation of Dinitroarenes

CatalystProduct(s)Reference
Ru-SnOₓ/Al₂O₃m-Nitroaniline (from m-dinitrobenzene) mdpi.com
Pd/CDiaminobenzene derivatives
Raney NickelDiaminobenzene derivatives

A variety of stoichiometric reducing agents can also be employed to reduce the nitro groups of this compound. These methods are often used in laboratory-scale syntheses. Common reducing agents include metals in acidic media (e.g., tin or iron in hydrochloric acid) and metal hydrides. The choice of reducing agent can sometimes allow for selective reduction of one nitro group. For instance, sodium disulfide can be used for the partial reduction of dinitro compounds. mdpi.com The reaction of an amino group with nitrous acid, followed by treatment with hypophosphorous acid (H₃PO₂), can achieve the reductive removal of the amino group, which is derived from a nitro group. msu.edu

Oxidation Reactions of the Bromomethyl Group

The benzylic position of the bromomethyl group in this compound is susceptible to oxidation, which can lead to the formation of either a carbonyl group (aldehyde) or a carboxylic acid functionality. This transformation is analogous to the oxidation of the methyl group in the related compound, 2,6-dinitrotoluene (B127279).

The conversion of the bromomethyl group to an aldehyde, yielding 2,6-dinitrobenzaldehyde (B1206409), or further to a carboxylic acid, yielding 2,6-dinitrobenzoic acid, represents a significant synthetic pathway. While direct oxidation of the bromomethyl group is feasible, analogous reactions with 2,6-dinitrotoluene provide insight into the conditions required. For instance, the synthesis of 2,6-dinitrobenzaldehyde from 2,6-dinitrotoluene has been achieved through a multi-step process involving reaction with difructose anhydride (B1165640) followed by oxidation with oxygen. google.com This suggests that the steric hindrance from the two nitro groups necessitates specific reaction conditions to achieve partial oxidation to the aldehyde. google.com

Direct oxidation to the carboxylic acid is also a known transformation for related dinitrotoluenes. For example, 2,5-dinitrotoluene (B8417) can be oxidized to 2,5-dinitrobenzoic acid. orgsyn.org Strong oxidizing agents are typically required for such transformations.

Starting MaterialProductKey TransformationReference
2,6-Dinitrotoluene2,6-DinitrobenzaldehydeOxidation of methyl group google.com
2,5-Dinitrotoluene2,5-Dinitrobenzoic acidOxidation of methyl group orgsyn.org

Electrophilic Aromatic Substitution on the Dinitrobenzene Ring

The dinitrobenzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the two nitro groups. These groups direct incoming electrophiles to the meta position. The bromomethyl group is also a deactivating group, further reducing the reactivity of the ring.

In the case of this compound, the position most susceptible to electrophilic attack is C-5, as it is meta to both nitro groups and therefore the least deactivated position on the aromatic ring. Reactions such as nitration or halogenation would be expected to occur at this position, albeit under harsh reaction conditions. For example, the bromination of 1,3-dinitrobenzene (B52904) requires forcing conditions to yield 5-bromo-1,3-dinitrobenzene. The development of regioselective electrophilic bromination methods is an active area of research, particularly for deactivated aromatic systems. nih.gov The bromination of nitrotoluene derivatives has been studied, providing a basis for predicting the reactivity of the dinitro-substituted analogue. researchgate.net

SubstrateExpected Product of EASRationaleSupporting Analogy
This compound5-E-2-(Bromomethyl)-1,3-dinitrobenzene (E=electrophile)C-5 is meta to both deactivating nitro groups.Bromination of 1,3-dinitrobenzene yields the 5-bromo product.

Rearrangement and Cyclization Reactions in the Presence of the Bromomethyl and Nitro Functionalities

The proximate arrangement of the bromomethyl and nitro groups in this compound allows for the possibility of intramolecular rearrangement and cyclization reactions, particularly following a transformation of one of the nitro groups.

A common strategy to induce cyclization in such systems involves the reduction of a nitro group to a more nucleophilic species, such as an amine or a hydroxylamine. This newly formed nucleophile can then attack the electrophilic carbon of the bromomethyl group in an intramolecular fashion. For instance, palladium-catalyzed reductive cyclization has been successfully employed for the synthesis of complex heterocyclic structures from dinitro compounds. nih.gov Similarly, base-mediated reductive cyclizations of nitrophenyl derivatives are known to proceed efficiently. acs.org

Electrochemical methods have also been utilized to initiate intramolecular cyclizations by reducing a nitro group in ortho-substituted nitrobenzenes, leading to the formation of heterocyclic systems. acs.org These examples from the literature strongly suggest that this compound could serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds through a reductive cyclization strategy. The specific product would depend on the reaction conditions and the extent of reduction of the nitro group.

Reaction TypeKey TransformationPotential Product ClassRelated Examples
Reductive CyclizationReduction of a nitro group followed by intramolecular nucleophilic attack on the bromomethyl group.Nitrogen-containing heterocycles (e.g., indoles, quinolines)Palladium-catalyzed double reductive cyclization of dinitro-dialkenylbenzenes. nih.gov Base-mediated nitrophenyl reductive cyclization. acs.org
Electrochemical CyclizationElectrochemical reduction of a nitro group to initiate intramolecular reaction.Benzimidazoles and other fused heterocycles.Electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium salts. acs.org

Derivatization Strategies Utilizing 2 Bromomethyl 1,3 Dinitrobenzene

Design Principles for Derivatization Agents

The effectiveness of a derivatization agent is contingent on its chemical structure, which dictates its reactivity, selectivity, and the properties of the resulting derivative. The design of 2-(bromomethyl)-1,3-dinitrobenzene incorporates key principles aimed at producing stable derivatives with enhanced detectability.

Reactive Moiety: The core of its derivatizing capability lies in the bromomethyl group (-CH₂Br). This group is an excellent electrophile, making it susceptible to nucleophilic attack by a wide range of functional groups. The carbon atom of the bromomethyl group is the primary site of reaction, and the bromine atom acts as a good leaving group. This functionality allows the agent to form stable covalent bonds with analytes containing nucleophilic centers such as thiols (-SH), phenols (-OH), primary and secondary amines (-NH₂, -NHR), and carboxylates (-COO⁻). The reaction is typically a bimolecular nucleophilic substitution (SN2) reaction.

Signaling Moiety: The 1,3-dinitrobenzene (B52904) portion of the molecule is a potent chromophore. The two nitro groups (-NO₂) are strong electron-withdrawing groups that, when conjugated with the benzene (B151609) ring, create a system that strongly absorbs ultraviolet (UV) and, in some cases, visible light. When this compound reacts with a target analyte that has poor or no UV absorbance, it attaches this "tag," rendering the resulting derivative easily detectable by UV-Vis spectrophotometry, a common detection method in analytical chromatography.

Structural Influence on Reactivity: The placement of the two nitro groups at the 1 and 3 positions (ortho and para to the bromomethyl group's attachment point on the ring) influences the reactivity of the benzyl (B1604629) bromide group. These electron-withdrawing groups can affect the stability of the transition state during the SN2 reaction.

The fundamental design principle is to chemically modify an analyte to improve its analytical properties, such as enhancing detector response or improving separation characteristics in chromatographic systems.

Formation of Conjugates and Functionalized Scaffolds

The primary mechanism for forming conjugates with this compound is through the alkylation of nucleophilic analytes. The reactive benzyl bromide group readily forms stable ether, ester, thioether, or amine linkages.

The general reaction can be represented as: R-Nu: + Br-CH₂-C₆H₃(NO₂)₂ → R-Nu⁺-CH₂-C₆H₃(NO₂)₂ + Br⁻ (where R-Nu: is a nucleophilic analyte)

This reaction is often facilitated by a weak base to deprotonate the nucleophile, thereby increasing its reactivity. For instance, when reacting with a carboxylic acid, a base is used to form the more nucleophilic carboxylate anion.

Table 1: Hypothetical Reaction Conditions for Derivatization with this compound

Analyte Functional GroupNucleophileTypical Base/CatalystSolventProduct Linkage
Carboxylic Acid (-COOH)Carboxylate (R-COO⁻)Potassium Carbonate (K₂CO₃)AcetonitrileEster
Phenol (Ar-OH)Phenoxide (Ar-O⁻)Potassium Carbonate (K₂CO₃)AcetoneEther
Thiol (-SH)Thiolate (R-S⁻)Triethylamine (Et₃N)Tetrahydrofuran (THF)Thioether
Primary Amine (-NH₂)Amine (R-NH₂)None or Mild BaseDimethylformamide (DMF)Secondary Amine

This table illustrates potential reaction conditions based on the known reactivity of benzyl bromides and common derivatization procedures.

The formation of these conjugates transforms the original analyte into a dinitrobenzyl derivative, which possesses significantly different chemical and physical properties, tailored for enhanced analytical detection.

Applications in Analytical Chemistry and Methodology

The primary analytical application of derivatization is to enable or enhance the detection and quantification of analytes that are otherwise difficult to measure.

In chromatography, derivatization serves two main purposes: to increase the volatility of an analyte for Gas Chromatography (GC) or to introduce a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC). umaine.edu

HPLC Applications: For HPLC, the key advantage of using this compound is the introduction of the strong dinitrophenyl chromophore. Many biologically and environmentally relevant molecules, such as fatty acids or certain amino acids, lack a significant UV-absorbing moiety. By converting them into their 2,6-dinitrobenzyl esters or ethers, they become readily detectable at high sensitivity with a standard UV detector. This pre-column derivatization allows for the quantification of trace amounts of the analyte. umaine.edu The resulting derivatives are also typically more non-polar than the original analytes, which can improve their retention and separation on reversed-phase HPLC columns.

GC Applications: While less common for increasing volatility compared to silylation, benzylation can be used to derivatize non-volatile compounds like carboxylic acids for GC analysis. d-nb.info The conversion of a carboxylic acid to its corresponding 2,6-dinitrobenzyl ester masks the polar carboxyl group, reducing hydrogen bonding and increasing the compound's volatility, thus making it suitable for GC analysis. The nitro groups also provide a degree of selectivity for certain detectors, like the Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups.

The core of spectroscopic derivatization is the attachment of a molecular tag that has strong absorption or emission properties.

UV-Visible Spectroscopy: The 2,6-dinitrobenzyl group is a powerful chromophore. The dinitrophenyl ring system typically exhibits strong absorbance in the UV region, often between 240-280 nm. When an analyte is derivatized with this compound, the resulting product can be quantified using UV-Visible spectrophotometry. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters for quantitative analysis.

Table 2: Illustrative Spectroscopic Properties of Dinitroaromatic Derivatives

Derivative TypeAnalyte ClassExpected λmax Range (nm)Detection Principle
2,6-Dinitrobenzyl EsterCarboxylic Acids240 - 270UV Absorbance
2,6-Dinitrobenzyl EtherPhenols, Alcohols240 - 270UV Absorbance
2,6-Dinitrobenzyl ThioetherThiols250 - 280UV Absorbance

This table presents hypothetical spectroscopic data based on the known properties of dinitrophenyl compounds, illustrating the utility for UV detection.

By measuring the absorbance of the derivatized sample at a specific wavelength, and comparing it to a calibration curve prepared from standards, the concentration of the original, non-absorbing analyte can be accurately determined. This principle is the foundation of many quantitative analytical methods in fields ranging from environmental monitoring to pharmaceutical analysis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The high reactivity of the bromomethyl group allows for the facile introduction of the 2,6-dinitrobenzyl moiety into a wide array of organic molecules. This makes 2-(bromomethyl)-1,3-dinitrobenzene a valuable precursor for creating more complex chemical structures.

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented, its structure is analogous to other dinitrobenzene derivatives that serve as intermediates in medicinal chemistry. The 2,6-dinitrobenzyl group can be incorporated into larger molecules to serve as a scaffold or a reactive handle for further functionalization. For instance, the reaction of similar dinitrobenzyl halides with various nucleophiles, such as amines, thiols, and alcohols, allows for the construction of diverse molecular frameworks. These frameworks are often key components of heterocyclic compounds, which are ubiquitous in pharmaceuticals.

The general reaction scheme involves the nucleophilic substitution of the bromide ion by a suitable nucleophile, as depicted in the following representative reaction:

R-Nu + Br-CH₂-C₆H₃(NO₂)₂ → R-Nu-CH₂-C₆H₃(NO₂)₂ + HBr

Where R-Nu represents a nucleophilic species, such as an amine or an alcohol, that is part of a larger, more complex molecule.

Nucleophile Type Resulting Functional Group Potential Pharmaceutical Scaffold
Primary Amine (R-NH₂)Secondary AmineSubstituted Benzylamines
Thiol (R-SH)ThioetherBenzyl (B1604629) Thioethers
Alcohol (R-OH)EtherBenzyl Ethers

This table illustrates the potential synthetic transformations using this compound to create building blocks for pharmaceuticals, based on the known reactivity of similar benzyl halides.

The development of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of complex organic molecules. The dinitrophenyl moiety is a known pharmacophore in some agrochemicals. The introduction of a 2,6-dinitrotoluene (B127279) derivative, such as this compound, can be a key step in the synthesis of new active ingredients. The reactivity of the bromomethyl group allows for its attachment to various molecular backbones, potentially leading to the discovery of new compounds with desired biological activities in an agricultural context.

Utilization in Materials Science

The properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and materials with specific, tunable characteristics.

Functionalized polymers, which have specific chemical groups attached to their backbone, are of great interest for a variety of applications. The reactive bromomethyl group of this compound can be used to introduce the 2,6-dinitrobenzyl moiety into polymers. This can be achieved either by polymerizing monomers that have been pre-functionalized with this group or by post-polymerization modification of a polymer containing suitable reactive sites.

For example, a polymer with pendant nucleophilic groups could be modified by reaction with this compound. This would result in a polymer decorated with 2,6-dinitrobenzyl groups, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to interact with other molecules.

The presence of the nitro groups in the 2,6-dinitrobenzyl moiety introduced by this compound offers a route to materials with tunable properties. The nitro groups are known to be electroactive and can participate in charge-transfer interactions. Materials containing these groups may exhibit interesting optical or electronic properties.

Furthermore, the nitro groups can be chemically modified. For instance, they can be reduced to amino groups. This transformation would dramatically alter the chemical and physical properties of the material, changing it from an electron-poor to an electron-rich system. This ability to chemically switch the nature of the material opens up possibilities for creating "smart" materials that can respond to external stimuli.

Original Property (with -NO₂ groups) Modified Property (with -NH₂ groups) Potential Application
Electron-withdrawingElectron-donatingSwitchable electronics
Yellowish colorColorless or reddishChromic materials
Hydrophobic characterMore hydrophilic characterResponsive coatings

This table provides a conceptual overview of how the properties of a material functionalized with this compound could be tuned by chemical modification of the nitro groups.

Building Block for Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The 2,6-dinitrophenyl group, which can be introduced using this compound, is an excellent building block for supramolecular architectures. The electron-deficient nature of the dinitrophenyl ring makes it a good acceptor for π-π stacking interactions with electron-rich aromatic systems.

By attaching the 2,6-dinitrobenzyl group to other molecules with specific shapes and functionalities, it is possible to direct the self-assembly of these molecules into complex, ordered structures such as molecular squares, cages, or polymers. These supramolecular structures can have applications in areas such as molecular recognition, catalysis, and drug delivery. The precise control over the final architecture is dictated by the interplay of various non-covalent forces, with the dinitrophenyl group playing a key role in directing the assembly through aromatic interactions.

Design and Synthesis of Linkers and Cross-linking Agents

The primary application of this compound in this context is as a monofunctional linker, or more accurately, as a precursor to bifunctional linkers and cross-linking agents. The reactivity of the bromomethyl group is the cornerstone of its function, readily participating in nucleophilic substitution reactions (typically SN2) with a variety of nucleophilic partners.

This reactivity allows for the covalent attachment of the 2,6-dinitrophenylmethyl moiety onto various substrates, including polymers, biomolecules, and other organic compounds. The reaction effectively "caps" the nucleophilic site with the dinitrobenzene unit.

Table 1: Illustrative Reactions for Linkage Formation

Nucleophile (Nu-H)Functional GroupResulting LinkageProduct Structure
Amine (R-NH₂)Primary/Secondary AmineSecondary/Tertiary Amine
Thiol (R-SH)Thiol / MercaptanThioether
Alcohol (R-OH)HydroxylEther
Carboxylate (R-COO⁻)Carboxylic Acid SaltEster

To function as a true cross-linking agent, which by definition must connect two or more molecules, this compound must possess at least two reactive sites. While the parent molecule has only one highly reactive electrophilic site (the C-Br bond), a second reactive handle can be readily introduced. This is typically achieved through the selective chemical reduction of one of the two nitro groups to form an aniline (B41778) derivative, 2-(bromomethyl)-3-nitroaniline.

This transformation results in a highly valuable heterobifunctional linker. The molecule now possesses two chemically distinct reactive sites with orthogonal reactivity:

The Bromomethyl Group : An electrophilic site for reaction with nucleophiles.

The Amino Group : A nucleophilic site that can undergo reactions such as acylation, amidation, or diazotization.

This orthogonality allows for a stepwise and controlled approach to cross-linking. For instance, the amine can first be reacted with an acyl chloride, and the resulting intermediate can then be linked to a second molecule via substitution of the bromine atom. This strategy is fundamental in creating well-defined molecular architectures for applications ranging from polymer chemistry to the synthesis of bioconjugates.

Table 2: Transformation into a Bifunctional Cross-linking Agent

CompoundStructureRole / Function
This compound Monofunctional electrophilic building block.
2-(Bromomethyl)-3-nitroaniline Heterobifunctional linker precursor with nucleophilic (amine) and electrophilic (bromide) sites.
Hypothetical Cross-linked Product Example of a final cross-linked structure connecting molecule (via an amide bond) and molecule (via an amine linkage).

Preparation of Multi-component Molecular Systems

Multi-component molecular systems are complex structures assembled from several different starting materials, often through sequential or one-pot reactions. While direct, concerted multicomponent reactions (MCRs) involving three or more reactants simultaneously with this compound are not extensively documented, its role as a critical building block in the sequential assembly of these systems is significant.

Its function is to introduce the 2,6-dinitrophenylmethyl group as a specific structural and functional element within a larger, more complex molecule. This moiety can be used to:

Impart Rigidity : The benzene (B151609) ring provides a rigid scaffold.

Tune Electronic Properties : The two nitro groups are strongly electron-withdrawing, influencing the electronic nature of the final system.

Serve as a Handle for Further Transformation : The remaining nitro group can be chemically modified (e.g., reduced) at a later stage in the synthesis.

A key strategy for incorporating this compound into a multi-component system involves a sequential one-pot process. In this approach, an initial reaction, which could be a classic multicomponent reaction like the Ugi or Passerini reaction, is performed to generate a complex intermediate possessing a free nucleophilic group (such as an amine or thiol). Without isolating this intermediate, this compound is then added to the reaction mixture. It selectively reacts with the nucleophilic site on the intermediate, capping it and completing the synthesis of the final, complex molecular system in a single pot. This approach enhances synthetic efficiency by reducing the number of purification steps.

Table 3: Hypothetical Sequential Pathway for a Multi-component System

StepDescriptionReactantsIntermediate / Product
1. Multicomponent Reaction A hypothetical three-component reaction (e.g., aldehyde, amine, and isocyanide) forms an intermediate containing a free nucleophilic group (e.g., a secondary amine).R¹CHO, R²NH₂, R³NC
2. In-situ Alkylation This compound is added to the reaction pot.Intermediate from Step 1 + This compound

Future Research Directions and Emerging Methodologies

Sustainable Synthesis Approaches for 2-(Bromomethyl)-1,3-dinitrobenzene

Conventional synthesis of benzylic bromides often involves radical bromination of the corresponding toluene (B28343) derivative (in this case, 2-methyl-1,3-dinitrobenzene) using reagents like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). beilstein-journals.org While effective, these methods pose environmental and safety concerns. Future research is poised to focus on greener, more sustainable synthetic routes.

Emerging methodologies in "green chemistry" offer compelling alternatives. One promising avenue is the use of continuous flow photochemical reactors. rsc.org This technique can replace thermally labile and toxic radical initiators with light, often from energy-efficient LEDs. rsc.org Furthermore, generating bromine in situ from more benign sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) within a flow system can significantly improve mass efficiency and reduce waste. rsc.org Such systems have demonstrated exceptionally high throughput, achieving complete conversion in residence times as short as 15 seconds for some substrates. rsc.org

Another green approach involves heterogeneous photocatalysis. For instance, NaOH-modified graphitic carbon nitride (g-C₃N₄) has been used for the one-step, visible-light-driven conversion of benzyl (B1604629) bromide to benzaldehyde (B42025) using molecular oxygen as the oxidant at room temperature. rsc.org Adapting such photocatalytic systems for the bromination of 2-methyl-1,3-dinitrobenzene could offer a metal-free, ambient condition synthesis pathway, drastically improving the process's environmental footprint.

MethodologyKey FeaturesPotential Advantages for this compound SynthesisReference
Continuous Flow PhotochemistryUses light (e.g., 405 nm LEDs) to initiate radical bromination; In situ Br₂ generation.Eliminates need for toxic initiators (e.g., AIBN); Improved safety, scalability, and efficiency; Reduced waste. rsc.org
Metal-Free C(sp³)-H BrominationReaction of alkylarenes with reagents like tribromoisocyanuric acid in the absence of metal catalysts.Avoids heavy metal contamination; Milder reaction conditions. researchgate.net
Heterogeneous PhotocatalysisUse of materials like modified g-C₃N₄ under visible light.Potentially uses air as an oxidant source; Ambient temperature and pressure; Recyclable catalyst. rsc.org

Exploration of Novel Reactivity Modes and Transformations

The reactivity of this compound is dominated by the electrophilic carbon of the bromomethyl group and the electron-deficient aromatic ring. While standard nucleophilic substitutions at the benzylic position are expected, future research will likely delve into more novel transformations.

One area of exploration is the homologation of benzyl bromides, a reaction that inserts a carbon unit between the aromatic ring and the methyl group. A recently developed method uses diazo derivatives in the presence of a Lewis acid like tin(IV) bromide (SnBr₄) to achieve a formal insertion into the C(sp²)–C(sp³) bond. nih.gov Applying this to the electron-poor this compound system would be a significant test of the reaction's scope and could lead to novel α-aryl quaternary bromide compounds. nih.gov

The highly electron-deficient nature of the dinitroaromatic ring also invites exploration into nucleophilic aromatic substitution (SₙAr) reactions. While the benzylic bromide is the more classical reactive site, forcing conditions or specific nucleophiles could potentially displace one of the nitro groups. Computational studies on related dinitro-substituted heterocycles have shown that such substitutions are mechanistically complex and can be highly regioselective, proceeding via concerted or multi-step pathways. researchgate.net Experimental validation of these possibilities with this compound could open new avenues for creating highly functionalized aromatic structures.

Transformation TypeDescriptionPotential Products from this compoundReference
C-C Bond HomologationFormal insertion of a diazo-derived carbon into the C(sp²)-C(sp³) bond using a Lewis acid catalyst.α-(2,6-dinitrophenyl) quaternary alkyl bromides. nih.gov
Nucleophilic Aromatic Substitution (SₙAr)Displacement of a nitro group by a strong nucleophile.2-(bromomethyl)-3-nitro-substituted aromatics (e.g., phenols, anilines). researchgate.net
Reductive CouplingReduction of nitro groups to amines followed by intramolecular or intermolecular reactions.Novel heterocyclic systems (e.g., benzodiazocines). beilstein-journals.org
Organometallic Cross-CouplingNickel-catalyzed reductive arylation of the C-Br bond with aryl halides.Diarylmethyl derivatives with quaternary carbon centers. researchgate.net

Expanded Applications in Emerging Fields

While specific applications for this compound are not yet widespread, the reactivity profile of the molecule suggests significant potential in several emerging fields.

In medicinal chemistry, related isomers like 4-bromomethyl-1,2-dinitrobenzene (B188514) serve as key intermediates in the synthesis of potent enzyme inhibitors, such as MET kinase inhibitors for cancer therapy. The this compound scaffold could be similarly employed to generate libraries of novel drug candidates. The benzylic bromide provides a handle for linking to pharmacophores, while the dinitro-aromatic portion can engage in crucial binding interactions within a target protein. Its ability to react with nucleophiles like triazoles, which are privileged structures in medicinal chemistry, further enhances this potential. nih.gov

In materials science, the compound could serve as a versatile building block for functional polymers or organic materials. The dinitroaromatic core is a well-known structural motif in energetic materials and charge-transfer complexes. nih.gov The bromomethyl group allows for grafting this unit onto polymer backbones or surfaces, potentially creating materials with tailored electronic, optical, or energetic properties.

Advanced Computational Modeling for Property Prediction and Rational Design

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for accelerating research and discovery. For a molecule like this compound, computational studies can provide deep insights where experimental data is lacking.

Future research will undoubtedly leverage DFT to predict a range of properties. This includes calculating heats of formation to assess its potential as an energetic compound, mapping the molecular electrostatic potential (MESP) to identify reactive sites, and determining the energies of frontier molecular orbitals (HOMO-LUMO) to predict electronic behavior. nih.govnih.gov

Furthermore, computational modeling can be used for the rational design of new synthetic pathways and novel molecules. For example, DFT calculations can elucidate the reaction mechanisms of potential transformations, such as the SₙAr reactions mentioned earlier, predicting transition state energies and regioselectivity. researchgate.net This predictive power allows researchers to prioritize experiments, saving time and resources by focusing on the most promising synthetic routes and target molecules. Such studies have been effectively used to understand substituent effects on the stability and aromaticity of related nitroaromatic compounds, providing a framework for designing new derivatives with desired properties. researchgate.net

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